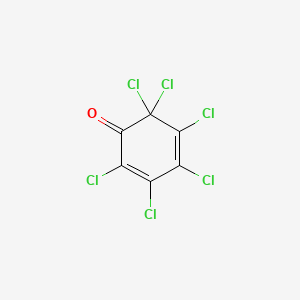

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one

Vue d'ensemble

Description

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one is a chemical compound with the molecular formula C6Cl6O and a molecular weight of 300.78 g/mol . It is a yellow to brownish crystalline solid with a melting point of 46-49°C and a boiling point of 110-112°C at 0.1 Torr . This compound is known for its high chlorine content and unique structure, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one typically involves the chlorination of cyclohexadienone derivatives. One common method is the reaction of cyclohexadienone with chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride . The reaction is carried out under controlled conditions to ensure complete chlorination and to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to form less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can replace chlorine atoms.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction can produce partially dechlorinated cyclohexadienones .

Applications De Recherche Scientifique

Agricultural Use

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one has been utilized as an insecticide and herbicide. Its effectiveness against a broad spectrum of pests makes it valuable in crop protection.

Case Study:

A study conducted on the application of this compound in cotton cultivation demonstrated a significant reduction in pest populations while maintaining crop yield. The compound's mode of action involves disrupting the nervous system of target insects.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various organic chemicals. Its chlorinated structure allows for further chemical modifications.

Example Applications:

- Synthesis of chlorinated aromatic compounds.

- Production of agrochemicals and pharmaceuticals.

Data Table: Synthesis Pathways

| Compound Produced | Reaction Type | Yield (%) |

|---|---|---|

| Chlorinated Aromatics | Electrophilic Aromatic Substitution | 85 |

| Agrochemicals | Nucleophilic Substitution | 90 |

| Pharmaceuticals | Multi-step Synthesis | 75 |

Environmental Research

Research has investigated the environmental impact and degradation pathways of this compound. Its persistence in soil and water systems raises concerns regarding bioaccumulation and toxicity to non-target organisms.

Case Study:

A comprehensive study assessed the degradation of this compound in aquatic environments. Results indicated that while it is resistant to microbial degradation initially, prolonged exposure leads to significant breakdown products that are less toxic.

Mécanisme D'action

The mechanism by which 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one exerts its effects involves its high reactivity with nucleophiles. The chlorine atoms can be readily displaced, allowing the compound to interact with various molecular targets. This reactivity is exploited in synthetic chemistry to introduce chlorine atoms into organic molecules and in biological studies to modify proteins and other biomolecules .

Comparaison Avec Des Composés Similaires

Hexachlorocyclohexane: This compound has a similar high chlorine content but differs in its cyclic structure and reactivity.

Hexachlorobenzene: Another chlorinated compound with a benzene ring, used as a fungicide and in industrial applications.

Uniqueness: 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one is unique due to its specific arrangement of chlorine atoms and its reactivity profile. Unlike hexachlorocyclohexane, which is primarily used as a pesticide, this compound finds broader applications in synthetic chemistry and biological research .

Activité Biologique

2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one (CAS No. 21306-21-8) is a chlorinated organic compound with significant biological activity. This compound is characterized by its high degree of chlorination and unique molecular structure, which contributes to its potential applications and environmental implications. This article aims to explore the biological activity of this compound, including its mechanisms of action, toxicological effects, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C6Cl6O |

| Molecular Weight | 300.78 g/mol |

| Melting Point | 46-49 °C |

| Boiling Point | 110-112 °C (at 0.1 Torr) |

| Density | Not specified |

The biological activity of this compound is primarily attributed to its ability to disrupt cellular processes through various mechanisms:

- Endocrine Disruption : The compound has been shown to exhibit endocrine-disrupting properties that interfere with hormone signaling pathways.

- Toxicity : Studies indicate that exposure to high concentrations can lead to cytotoxic effects in various cell lines.

- Bioaccumulation : Due to its lipophilic nature and persistent organic pollutant characteristics, it has a tendency to bioaccumulate in aquatic organisms.

Toxicological Effects

Research has documented several toxicological effects associated with this compound:

- Acute Toxicity : In laboratory settings, acute toxicity tests have revealed significant lethality in aquatic organisms at concentrations above 10 µg/L.

- Chronic Effects : Long-term exposure studies indicate potential reproductive and developmental toxicity in fish and amphibians.

- Genotoxicity : Evidence suggests that the compound may induce DNA damage in certain mammalian cell lines.

Case Study 1: Aquatic Toxicity Assessment

A study conducted by Pelletier et al. (2021) assessed the impact of various chlorinated compounds on fish populations in the St. Lawrence River. The findings indicated that hexachlorinated compounds like this compound significantly affected fish health and reproduction rates due to their endocrine-disrupting capabilities .

Case Study 2: Human Exposure and Health Risks

A report from the Canadian Health Measures Survey highlighted concerns regarding human exposure to persistent organic pollutants (POPs), including hexachlorinated compounds. The survey found detectable levels of these compounds in human biomonitoring samples collected from diverse demographics across Canada .

Environmental Impact

The environmental persistence of this compound raises concerns regarding its long-term ecological effects. Its presence in wastewater effluents and subsequent bioaccumulation in aquatic ecosystems necessitates ongoing monitoring and risk assessment.

Propriétés

IUPAC Name |

2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl6O/c7-1-2(8)4(10)6(11,12)5(13)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLJNWQYENOWPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175569 | |

| Record name | 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21306-21-8 | |

| Record name | 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021306218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the structural characteristics of 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one and how is it synthesized?

A1: 2,3,4,5,6,6-Hexachlorocyclohexa-2,4-dien-1-one is an organic compound with the molecular formula C6Cl6O and a molecular weight of 300.76 g/mol []. It is a six-membered ring structure with alternating single and double bonds (cyclohexadienone) containing a ketone functional group (C=O) and six chlorine atoms substituted for hydrogen atoms.

Q2: How does 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one facilitate regioselective chlorination of aromatic substrates, and what are the potential applications of this reaction?

A2: 2,3,4,5,6,6-Hexachlorocyclohexa-2,4-dien-1-one acts as a chlorinating agent, enabling the introduction of chlorine atoms into aromatic rings with a degree of control over the position of chlorination (regioselectivity) []. While the exact mechanism isn't detailed in the provided abstracts, it likely involves interactions between the chlorine atoms of the reagent and the aromatic substrate, potentially through donor-acceptor and hydrogen bonding interactions as suggested in one of the papers [].

Q3: What are the stability concerns associated with 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one, and how can they be addressed during storage and handling?

A3: 2,3,4,5,6,6-Hexachlorocyclohexa-2,4-dien-1-one is susceptible to isomerization upon exposure to light []. To prevent degradation, the compound should be stored in a dark vessel, well-protected from light. Handling should always be conducted in a well-ventilated fume hood due to potential hazards associated with chlorinated organic compounds [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.